2,4-Oxazolidinedione

Overview

Description

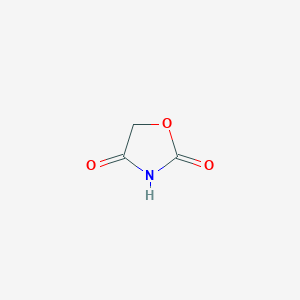

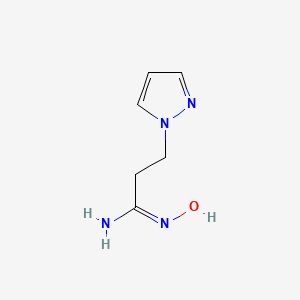

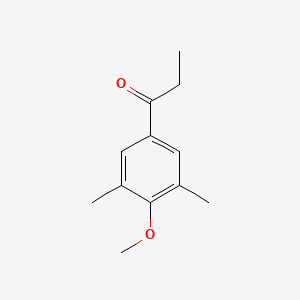

2,4-Oxazolidinedione is an organic compound with the molecular formula C3H3NO3. It is a white solid and is a member of the oxazolidinedione family, which is known for its presence in various anticonvulsant drugs. The compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms.

Mechanism of Action

Target of Action

2,4-Oxazolidinedione, an organic compound with the formula HN(CO)2OCH2 , is found in a variety of anticonvulsant drugs . The primary targets of this compound are bacterial protein biosynthesis pathways . It binds preferentially to the 50S subunit of bacterial ribosomes .

Mode of Action

This compound inhibits bacterial protein biosynthesis . It interferes with the binding of initiator fMet-tRNAi Met to the ribosomal peptidyltransferase P-site, which is vacant only prior to the formation of the first peptide bond .

Biochemical Pathways

The compound affects the protein synthesis pathway in bacteria. By inhibiting the formation of the initiation complex, it prevents the translation process, thereby inhibiting bacterial growth and multiplication .

Pharmacokinetics

It is known that the compound is used in the treatment of various conditions, suggesting that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and multiplication. By blocking protein synthesis, it prevents bacteria from producing the proteins they need to grow and multiply .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, antibiotics like this compound are released into natural waters and accumulate in the soil, potentially affecting their efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Oxazolidinedione can be synthesized through several methods. One common method involves the treatment of chloroacetamide with bicarbonate . Another approach is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Additionally, the synthesis can be achieved by the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils with sodium hydride at room temperature .

Industrial Production Methods: Industrial production of this compound typically involves the use of efficient and scalable synthetic routes. One such method includes the use of microwave irradiation in a chemical paste medium, where a catalytic amount of nitromethane absorbs the microwaves and generates hot spots, facilitating the reaction . Another industrial method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides .

Chemical Reactions Analysis

Types of Reactions: 2,4-Oxazolidinedione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in multicomponent reactions, such as the copper-catalyzed reaction with carbon dioxide and amines to form oxazolidinedione derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydride, hypervalent iodine compounds, and palladium catalysts. Reaction conditions often involve room temperature or mild heating, and solvents such as hexafluoroisopropanol and dichloromethane are frequently used .

Major Products: The major products formed from the reactions of this compound include various substituted oxazolidinediones and other heterocyclic compounds. For example, the reaction with aryl bromides in the presence of palladium catalysts yields 3-aryl-2-oxazolidinones .

Scientific Research Applications

2,4-Oxazolidinedione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds. In biology and medicine, it is a core structure in several anticonvulsant drugs, such as trimethadione and paramethadione . These drugs are used to treat epilepsy and other seizure disorders. Additionally, this compound derivatives have shown potential as antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria .

Comparison with Similar Compounds

2,4-Oxazolidinedione can be compared with other similar compounds such as trimethadione, paramethadione, and dimethadione. These compounds share the oxazolidinedione core structure but differ in their substituents and pharmacological properties. For example, trimethadione and paramethadione are used as anticonvulsants, while dimethadione is a metabolite of trimethadione . The uniqueness of this compound lies in its versatility as a building block for various biologically active compounds and its potential as an antibacterial agent .

Properties

IUPAC Name |

1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO3/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWNFYYYZFRNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894083 | |

| Record name | 2,4-Oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2346-26-1, 12770-97-7 | |

| Record name | 2,4-Oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2346-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Oxazolidenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012770977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Oxazolidinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-OXAZOLIDENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R22D15229R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Do all 2,4-oxazolidinediones exhibit anticonvulsant activity?

A2: Not necessarily. While some 2,4-oxazolidinediones demonstrate potent anticonvulsant activity, others show limited or no activity in standard anticonvulsant assays. [, ] This variation highlights the importance of structural features in determining pharmacological activity.

Q2: What structural modifications influence the anticonvulsant activity of 2,4-oxazolidinediones?

A3: Studies comparing bicyclic and monocyclic 2,4-oxazolidinediones suggest that N3-alkylation can significantly impact sodium channel binding and anticonvulsant activity. For example, N3-methylation of hydantoins, a related class of compounds, drastically reduced sodium channel binding. [] In contrast, N3-alkylation and conformational constraint of a 5-alkyl substituent in 2,4-oxazolidinediones appear to enhance activity. []

Q3: How does the presence of a phenyl ring affect sodium channel binding in 2,4-oxazolidinediones?

A4: Studies with 5-pentyl-5-phenylhydantoin, a potent sodium channel binder, revealed that a single phenyl ring is sufficient for significant interaction with the target. This finding suggests that the phenyl group plays a crucial role in binding. []

Q4: Do 2,4-oxazolidinediones and hydantoins bind to the same site on sodium channels?

A5: Research suggests that these two classes of compounds may interact differently with the neuronal voltage-dependent sodium channel, either by binding at distinct sites or adopting different orientations within the same binding site. []

Q5: How do 2,4-oxazolidinediones compare to thiazolidinediones in terms of antidiabetic activity?

A6: Studies on novel 2,4-oxazolidinediones and 2,4-thiazolidinediones as potential insulin sensitizers showed that many compounds from both classes exhibit potent glucose- and lipid-lowering activities. Notably, the 2,4-oxazolidinediones demonstrated superior antidiabetic effects compared to their thiazolidinedione counterparts. []

Q6: What is the mechanism of action of the antidiabetic 2,4-oxazolidinediones?

A7: These compounds are thought to exert their antidiabetic effects through potent agonistic activity on peroxisome proliferator-activated receptor gamma (PPARγ). [] This receptor plays a key role in regulating glucose and lipid metabolism.

Q7: Can the stereochemistry of 2,4-oxazolidinediones influence their biological activity?

A8: Yes, enantiomers of 2,4-oxazolidinediones can display varying levels of activity. For instance, the (R)-(+)-enantiomer of 5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl] propyl]-2,4-oxazolidinedione exhibited significantly greater glucose-lowering activity compared to its (S)-(-) counterpart and pioglitazone in KKA(y) mice. []

Q8: Can 2,4-oxazolidinediones bind to metal ions?

A9: Yes, research has shown that 3-unsubstituted 2,4-oxazolidinediones can bind to zinc ions. Specifically, they interact with the zinc ion in the active site of carbonic anhydrase II (CA II). [] This interaction involves the acidic ring nitrogen of the 2,4-oxazolidinedione and is further stabilized by two hydrogen bonds between the oxazolidinedione ring oxygen and the CA II protein backbone. []

Q9: What is the primary metabolic pathway for N-methylated 2,4-oxazolidinediones in the body?

A10: N-methylated derivatives of 2,4-oxazolidinediones, such as trimethadione and paramethadione, undergo demethylation in the body. [, , ] This metabolic conversion produces the corresponding 2,4-oxazolidinediones, which are often pharmacologically active and can accumulate to higher levels than the parent drug. []

Q10: Which organ plays a major role in the demethylation of N-methylated 2,4-oxazolidinediones?

A11: Studies using partial hepatectomy in rats demonstrated a significant decrease in the demethylation rate of trimethadione, suggesting that the liver is the primary site for this metabolic conversion. []

Q11: How does the excretion of 5,5-dimethyl-2,4-oxazolidinedione (DMO) vary with urine pH?

A12: DMO exhibits pH-dependent renal clearance. Studies in dogs and humans show significantly higher renal clearance of DMO in alkaline urine compared to acidic urine. [] This difference is attributed to passive reabsorption in the renal tubules, where the un-dissociated form of DMO is more readily reabsorbed than the ionized form. []

Q12: Can 2,4-oxazolidinediones be used to measure pH in biological systems?

A13: Yes, 5,5-dimethyl-2,4-oxazolidinedione (DMO) is widely used to estimate intracellular pH in various biological systems, including muscle tissue, [, ] mitochondria, [, ] and red blood cells. []

Q13: How does the DMO method work for measuring intracellular pH?

A14: DMO is a weak acid that passively diffuses across cell membranes. The distribution of DMO between the intracellular and extracellular compartments is determined by the pH gradient across the membrane. By measuring the DMO concentration in both compartments, intracellular pH can be calculated. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1E)-1-[3-(difluoromethoxy)phenyl]ethanone oxime](/img/structure/B7882725.png)

![3-[2-(1-Methyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B7882806.png)

![(3E)-3-[1-(2-hydroxy-5-methylanilino)ethylidene]-6-methylpyran-2,4-dione](/img/structure/B7882813.png)

![(3E)-3-[2-(2-ethylpyrazol-3-yl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione](/img/structure/B7882821.png)

![(3E)-3-[2-(3-hydroxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione](/img/structure/B7882830.png)